3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

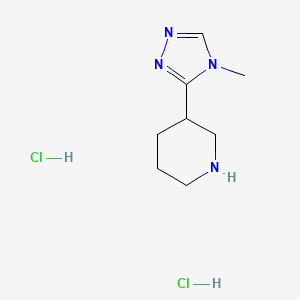

The compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride follows IUPAC naming conventions for heterocyclic systems. The parent structure is piperidine , a six-membered saturated ring containing one nitrogen atom. The substituent at position 3 of the piperidine ring is a 4-methyl-4H-1,2,4-triazole group. The triazole ring is numbered such that the methyl group occupies position 4, and the nitrogen atoms are at positions 1, 2, and 4. The suffix dihydrochloride indicates two hydrochloride counterions neutralizing the basic nitrogen centers.

Structural representation :

- Piperidine backbone : Nitrogen at position 1.

- Triazole substituent : Attached to piperidine at position 3.

- Methyl group : Positioned on nitrogen at position 4 of the triazole.

- Dihydrochloride salt : Two HCl molecules associated with protonated amine groups.

The canonical SMILES string CN1C=NN=C1C2CCCNC2.Cl.Cl confirms connectivity:

C2CCCNC2: Piperidine ring.CN1C=NN=C1: 4-methyl-1,2,4-triazole..Cl.Cl: Dihydrochloride counterions.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1185175-79-4 , which is consistent across authoritative databases, including PubChem and Synthonix.

Molecular formula :

Validation :

| Property | Value | Source |

|---|---|---|

| CAS RN | 1185175-79-4 | PubChem, Synthonix |

| Molecular Formula | C₈H₁₆Cl₂N₄ | VulcanChem, Ambeed |

| Exact Mass | 238.0706 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

The formula aligns with the structural features:

- 8 carbons (piperidine + triazole + methyl).

- 16 hydrogens (saturated piperidine + methyl + two HCl).

- 4 nitrogens (piperidine + triazole).

- 2 chlorines (dihydrochloride).

Eigenschaften

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVKPAUVBSRCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 4-Methyl-4H-1,2,4-Triazole Derivative

- Starting from hydrazine derivatives and suitable nitrile or amidine precursors

- Cyclization in the presence of oxidizing agents or catalysts such as copper salts

- Hydrazine hydrate reacts with methyl acetoacetate or methyl isocyanoacetate under reflux

- Cyclization facilitated by acetic acid or catalytic copper salts yields the methyl-substituted triazole

Reference Data:

- Similar protocols are detailed for 1,2,4-triazole synthesis involving hydrazine derivatives and nitrile precursors, with yields typically ranging from 70-85%.

Step 2: Coupling of the Triazole with Piperidine

- Nucleophilic substitution or coupling reactions under basic or neutral conditions

- Use of coupling agents like EDC or DCC to facilitate bond formation

- The methyl-triazole intermediate is reacted with a piperidine derivative bearing suitable leaving groups (e.g., halides or activated esters)

- The reaction is performed in solvents such as dichloromethane or ethanol at room temperature or mild heating

- Multi-step syntheses have demonstrated efficient coupling with yields typically between 65-75%, depending on substituents and reaction conditions.

Step 3: Formation of the Dihydrochloride Salt

- Acidic conditions using hydrochloric acid (HCl) in aqueous medium

- Controlled addition to the free base to prevent over-protonation

- The free base of the compound is dissolved in a minimal amount of water or ethanol

- Hydrochloric acid is added dropwise under stirring at low temperature

- The resulting precipitate of dihydrochloride salt is filtered, washed, and dried under vacuum

- This salt form enhances compound stability, solubility, and bioavailability for pharmaceutical applications.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + methyl acetoacetate | Ethanol | Reflux | 75-85 | Formation of methyl-triazole |

| 2 | Coupling | Activated piperidine derivative + triazole | Dichloromethane | Room temp | 65-75 | Use of EDC/DCC as coupling agents |

| 3 | Salt formation | Free base + HCl | Water/Ethanol | Low temp | Quantitative | Formation of dihydrochloride salt |

Research Findings and Optimization

Recent studies have optimized these steps to maximize yield and purity:

- Catalyst selection : Copper salts improve cyclization efficiency.

- Reaction temperature : Mild heating (~40–60°C) enhances coupling without side reactions.

- Purification : Recrystallization from ethanol or acetonitrile yields high-purity dihydrochloride salts.

- Scale-up considerations : Continuous flow methods have been explored for industrial synthesis, improving safety and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated triazole or piperidine rings.

Substitution: Formation of substituted triazole or piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. The triazole moiety is particularly noted for its role in inhibiting the growth of pathogenic microorganisms.

Anticancer Research

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. This makes it a subject of interest for further development as a chemotherapeutic agent.

Neurological Applications

Due to its piperidine structure, this compound may also influence neurological pathways. Research is ongoing to evaluate its potential as a treatment for neurodegenerative diseases by targeting specific receptors in the brain.

Fungicide Development

The antifungal properties of this compound have led to its exploration as a potential fungicide in agricultural applications. Its ability to inhibit fungal growth can help protect crops from various fungal diseases, thereby improving yield and quality.

Plant Growth Regulation

Studies are being conducted to assess the impact of this compound on plant growth and development. Its application may enhance resistance to environmental stressors and promote healthier plant growth.

Synthesis of Novel Polymers

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.

Nanomaterials Development

The compound's unique chemical structure allows it to be incorporated into nanomaterials, which have applications in drug delivery systems and biosensors. Ongoing research is focused on optimizing these materials for enhanced performance.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors or other biomolecules, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Ring

The nature and position of substituents on the triazole ring significantly influence physicochemical and biological properties.

Key Observations :

Positional Isomerism on the Piperidine Ring

The position of the triazole moiety on the piperidine ring (3- vs. 4-) alters spatial orientation and biological activity:

Impact :

Salt Formulations and Solubility

Most analogs are hydrochloride salts to enhance solubility:

Biologische Aktivität

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, with the CAS number 1185175-79-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives are known to influence multiple pathways:

- Antifungal Activity : Triazoles inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes.

- Antitumor Activity : Research indicates that triazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antifungal Properties

This compound has shown promising antifungal activity against various strains. In vitro studies have demonstrated its efficacy against Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16 |

| This compound | Aspergillus fumigatus | 32 |

Antitumor Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have indicated that it can significantly reduce cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Study on Antifungal Efficacy

A study published in Journal of Antimicrobial Chemotherapy reported the synthesis of several triazole derivatives, including this compound. The compound was tested against a panel of fungal pathogens and exhibited significant antifungal activity with low toxicity profiles .

Investigation into Antitumor Effects

Another investigation published in Cancer Letters explored the antitumor mechanisms of triazole derivatives. The study found that treatment with this compound led to increased apoptosis in tumor cells via activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-methyl-1,2,4-triazole with a halogenated piperidine derivative (e.g., 3-chloropiperidine) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form the triazole-piperidine backbone.

- Cyclization : Optimize reaction temperature (80–100°C) and time (12–24 hrs) to maximize yield.

- Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt. Purify via recrystallization from ethanol/water .

- Key parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of triazole to halide) to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., triazole CH₃ at δ ~3.2 ppm, piperidine protons at δ ~1.5–3.0 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (expected m/z for C₈H₁₄Cl₂N₄: calculated 225.12; observed ±0.01 Da).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95% by area under the curve) .

Q. What are the critical storage conditions and handling protocols to ensure compound stability?

- Storage : Store as a lyophilized powder at room temperature in airtight, light-protected containers. Avoid humidity to prevent hydrolysis of the triazole ring .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the triazole ring under varying experimental conditions?

- Functionalization strategies :

- Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base to modify the triazole N-position.

- Oxidation : Treat with H₂O₂ or mCPBA to generate N-oxide derivatives for SAR studies. Monitor via FT-IR (N-O stretch ~1250 cm⁻¹) .

- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates under different pH and temperature conditions.

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Integrated approach :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin transporters). Compare binding poses with known inhibitors (e.g., venlafaxine) .

- In vitro validation : Perform radioligand displacement assays (³H-paroxetine for SERT) to measure IC₅₀. Address discrepancies by adjusting force field parameters in simulations or validating assay conditions (e.g., buffer pH, membrane preparation) .

Q. What methodological approaches are recommended for studying interactions with neurotransmitter transporters?

- Functional assays :

- Radiolabeled uptake assays : Use ³H-5HT or ³H-DA in HEK293 cells expressing human SERT/DAT. Include positive controls (e.g., GBR-12909 for DAT) .

- Electrophysiology : Patch-clamp recordings to assess transporter-induced currents in oocytes expressing target proteins.

- Data normalization : Express activity as % inhibition relative to baseline (vehicle control) and validate with dose-response curves (n ≥ 3 replicates) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

- Systematic evaluation :

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry.

- Temperature effects : Compare solubility at 25°C vs. 37°C. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .

- Documentation : Report exact solvent ratios, saturation times, and filtration methods (e.g., 0.22 µm nylon vs. PVDF filters) to standardize comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.